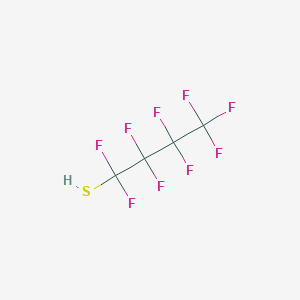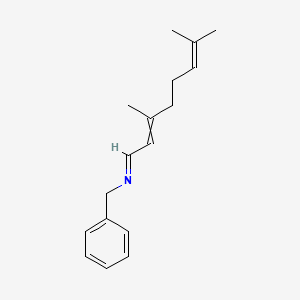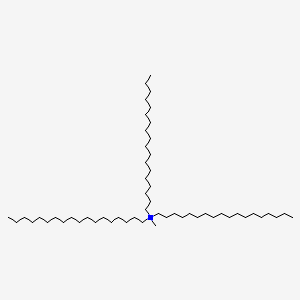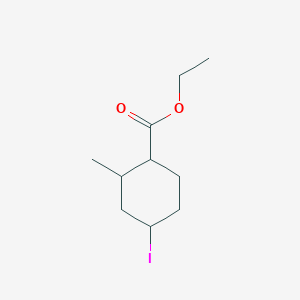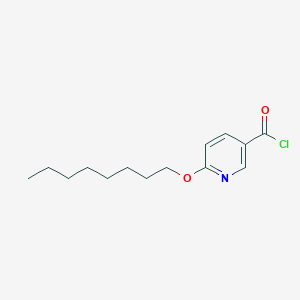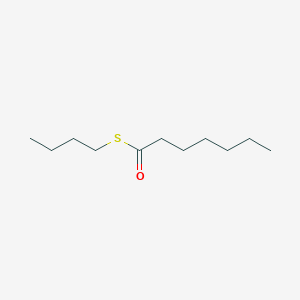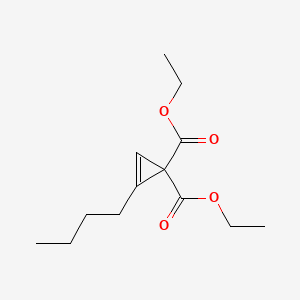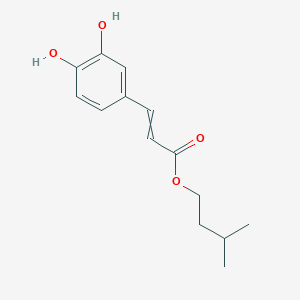
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. It is derived from the esterification of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with 3-methylbutanol. This compound is known for its potential bioactive properties and is of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification reaction between 3-(3,4-dihydroxyphenyl)prop-2-enoic acid and 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Propyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Uniqueness
3-Methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to the presence of the 3-methylbutyl group, which may influence its solubility, bioavailability, and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
CAS-Nummer |
119644-15-4 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-methylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9-10,15-16H,7-8H2,1-2H3 |
InChI-Schlüssel |
ARDWPGKUNNUACS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)


![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
